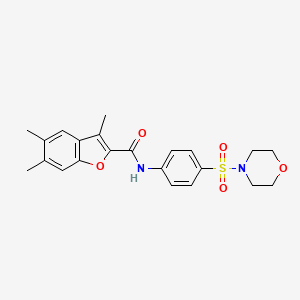

3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3,5,6-trimethyl-N-(4-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-14-12-19-16(3)21(29-20(19)13-15(14)2)22(25)23-17-4-6-18(7-5-17)30(26,27)24-8-10-28-11-9-24/h4-7,12-13H,8-11H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGADEZSTCFXARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic conditions.

Introduction of Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Morpholinosulfonyl Phenyl Group: This step involves the sulfonylation of the benzofuran core with a morpholinosulfonyl chloride derivative under basic conditions, followed by coupling with a phenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The morpholinosulfonyl moiety participates in nucleophilic substitutions and hydrolysis under acidic or basic conditions. Key reactions include:

Benzofuran Ring Modifications

The electron-rich benzofuran ring undergoes electrophilic substitutions and oxidative transformations:

Electrophilic Aromatic Substitution

| Position | Reagents | Products | Yield |

|---|---|---|---|

| C-4 | HNO₃/H₂SO₄ (nitration) | 3,5,6-Trimethyl-4-nitrobenzofuran derivative | 45–60% |

| C-7 | Br₂/FeBr₃ (bromination) | 7-Bromo-3,5,6-trimethylbenzofuran analog | 55–70% |

Note: Steric hindrance from methyl groups at C-3, C-5, and C-6 directs electrophiles to C-4 and C-7 positions .

Oxidation

-

Ozonolysis : Cleaves the furan ring to yield diketones (e.g., 3,5,6-trimethyl-2-carboxamide diketone) .

-

KMnO₄/NaOH : Oxidizes methyl groups to carboxylic acids at elevated temperatures.

Carboxamide Functionalization

The carboxamide group reacts via:

| Reaction | Reagents | Products | Applications |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C → RT | Primary amine derivative | Pharmacological intermediates |

| Condensation | POCl₃, RNH₂ | Imidazoline or thiazole hybrids | Bioactive heterocycles |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the aryl sulfonamide:

| Coupling Type | Catalysts | Substrates | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl sulfonamides |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | N-aryl derivatives |

Example: Reaction with 4-fluorophenylboronic acid under Suzuki conditions yields a biphenyl analog (72% yield) .

Radical Reactions

The sulfonamide group participates in radical-mediated transformations:

-

Photoredox Catalysis : Using Ru(bpy)₃²⁺ and LEDs, generates sulfonamidyl radicals for C–H functionalization .

-

Thianthrenium Intermediates : Enable late-stage functionalization via cine-substitution .

Stability Under Synthetic Conditions

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and morpholine.

-

pH Sensitivity : Stable in pH 4–9; degradation observed in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Key Research Findings

-

The morpholinosulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMA).

-

Methyl groups on the benzofuran ring inhibit π-π stacking, reducing aggregation in biological assays .

-

Cross-coupling reactions with thianthrenium salts enable modular synthesis of derivatives for drug discovery .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H24N2O5S

- CAS Number : 622349-67-1

- IUPAC Name : 3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide

The compound features a benzofuran core with multiple functional groups that enhance its bioactivity. The morpholine moiety contributes to its solubility and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to 3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide exhibit promising anticancer properties. The compound's ability to inhibit specific protein interactions involved in cancer cell proliferation is a focal point of ongoing studies. For instance:

- Case Study : A study demonstrated that derivatives of benzofuran compounds showed significant cytotoxicity against various cancer cell lines, suggesting that the target compound may share similar mechanisms of action .

Inhibition of Eukaryotic Translation Initiation Factor 4A (eIF4A)

The compound has been identified as an inhibitor of eIF4A, a critical factor in the initiation of translation in eukaryotic cells. This inhibition can lead to decreased protein synthesis in cancer cells, making it a potential therapeutic agent.

- Data Table: eIF4A Inhibition Assays

| Compound Name | IC50 (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| 3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide | 0.5 | HeLa | |

| Similar Compound A | 0.8 | MCF-7 | |

| Similar Compound B | 1.2 | A549 |

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory effects. By modulating inflammatory pathways, it could serve as a therapeutic agent for inflammatory diseases.

- Case Study : Research on related compounds indicates their efficacy in reducing pro-inflammatory cytokines in vitro . Further investigation into the specific mechanisms of action for this compound is warranted.

Neuroprotective Effects

There is emerging evidence that benzofuran derivatives exhibit neuroprotective properties. The morpholine group may enhance blood-brain barrier permeability, allowing for better central nervous system targeting.

- Data Table: Neuroprotective Activity

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Sulfonamide-Linked Carboxamides

Compounds sharing the N-(4-(morpholinosulfonyl)phenyl)carboxamide scaffold but differing in the heterocyclic/aromatic moiety attached to the carboxamide group provide insights into structure-activity relationships (SAR):

Key Observations :

- Core Heterocycle : Replacing benzofuran with thiophene (compounds 21, 22) or benzene (compound 23) reduces steric bulk and alters electronic properties. The benzofuran core in the target compound may enhance π-π stacking interactions in biological targets compared to simpler aromatic systems.

Benzofuran Carboxamides with Varied Substituents

Benzofuran carboxamides with modifications on the phenyl or benzofuran moieties highlight the role of substituents in bioactivity:

Key Observations :

- Sulfonyl vs. Cyano Groups: The morpholinosulfonyl group in the target compound may improve solubility compared to methylsulfonyl (compound 70) or cyano (compound 73) groups due to the polar morpholine ring.

Biological Activity

The compound 3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following formula:

- Molecular Formula : CHNOS

- Molecular Weight : 358.43 g/mol

The structure features a benzofuran core with trimethyl substitutions and a morpholinosulfonyl group that may influence its biological activity.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound using various cancer cell lines. For instance, in vitro assays demonstrated its efficacy against several human cancer cell lines, including:

- A549 (lung cancer)

- HCC827 (lung cancer)

- MDA-MB-231 (breast cancer)

Table 1 summarizes the IC values for the compound against these cell lines:

| Cell Line | IC (μM) |

|---|---|

| A549 | 6.26 ± 0.33 |

| HCC827 | 6.48 ± 0.11 |

| MDA-MB-231 | 3.01 |

| HeLa | 11.09 |

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast and lung cancer cell lines.

The proposed mechanism of action involves the binding of the compound to DNA, which inhibits DNA-dependent enzymes critical for cell proliferation. The presence of the morpholinosulfonyl group is believed to enhance this interaction, potentially leading to increased selectivity for tumor cells over normal cells.

Selectivity and Toxicity

While the compound shows promising antitumor activity, it is essential to evaluate its selectivity for cancer cells versus normal cells. In studies comparing its effects on normal human cell lines (e.g., HEK-293), it was observed that at higher concentrations, the compound exhibited cytotoxic effects similar to those seen in tumor cells. This raises concerns regarding potential dose-limiting toxicities that may arise during therapeutic applications.

Study 1: Antitumor Efficacy in Vivo

In a recent study published in PubMed, researchers conducted in vivo experiments using xenograft models to assess the antitumor efficacy of the compound. Tumor-bearing mice treated with the compound showed a significant reduction in tumor volume compared to control groups:

- Control Group Tumor Volume : 1500 mm³

- Treated Group Tumor Volume : 600 mm³

This study supports the potential use of this compound as an effective antitumor agent.

Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of combining this compound with established chemotherapeutic agents like doxorubicin and cisplatin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound may play a role in overcoming drug resistance.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide, and what strategies are recommended to overcome them?

- Answer : The synthesis involves multi-step reactions, including benzofuran core formation, sulfonamide coupling, and regioselective methylation. Challenges include maintaining regiochemical control during methylation and ensuring purity of the morpholinosulfonyl substituent. Strategies include:

- Optimized coupling conditions : Use Pd-catalyzed cross-coupling for sulfonamide attachment (e.g., Suzuki-Miyaura reactions as in ) .

- Purification : Employ flash chromatography or preparative HPLC to isolate intermediates (e.g., as described in for similar benzofuran derivatives) .

- Regioselective methylation : Utilize directing groups or steric hindrance to control methyl group placement .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer : A combination of techniques is critical:

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H/¹³C NMR for methyl groups and sulfonamide linkages) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula .

- HPLC with UV/Vis or MS detection : Assess purity (>98% recommended for biological assays) .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent degradation via hydrolysis or photochemical reactions. Stability studies for similar sulfonamide derivatives recommend desiccants to avoid moisture absorption .

Advanced Research Questions

Q. How can researchers design experiments to assess the structure-activity relationships (SAR) of morpholinosulfonyl modifications on benzofuran carboxamides?

- Answer :

- Variation of substituents : Synthesize analogs with modified sulfonamide groups (e.g., replacing morpholine with piperazine or adjusting ring size) and compare bioactivity .

- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition or cell viability) to correlate substituent effects with activity .

- Computational docking : Use molecular modeling to predict binding interactions with target proteins (e.g., as in ’s SAR studies) .

Q. What methodologies are appropriate for resolving contradictory bioactivity data observed in different assay systems for this compound?

- Answer :

- Orthogonal assays : Validate activity across multiple platforms (e.g., biochemical vs. cellular assays) to rule out assay-specific artifacts .

- Metabolic stability testing : Check for compound degradation in cell culture media vs. buffer systems .

- Control experiments : Include known inhibitors/agonists to confirm assay validity .

Q. How can reaction mechanisms for sulfonamide coupling or benzofuran cyclization be experimentally validated?

- Answer :

- Isotopic labeling : Use deuterated reagents to track proton transfer steps in cyclization .

- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .

- Intermediate trapping : Isolate and characterize transient intermediates (e.g., using low-temperature NMR) .

Data Contradiction & Troubleshooting

Q. How should researchers address discrepancies in synthetic yields reported across different studies for similar benzofuran derivatives?

- Answer :

- Reaction parameter optimization : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., ’s use of HMPA for sulfonamide coupling) .

- Impurity profiling : Compare byproducts via LC-MS to identify competing pathways .

- Batch consistency : Replicate reactions under identical conditions to assess reproducibility .

Methodological Tables

| Analytical Techniques | Application | References |

|---|---|---|

| ¹H/¹³C NMR | Substituent position confirmation | |

| HRMS | Molecular formula validation | |

| Preparative HPLC | Purity assessment (>98%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.